molecular formula C16H24N4O4 B3229685 tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate CAS No. 1289386-01-1

tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate

货号 B3229685
CAS 编号: 1289386-01-1
分子量: 336.39 g/mol
InChI 键: CSASRJFSOBYKCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.

作用机制

Tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate inhibits BTK by binding to its active site, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and subsequent inhibition of cancer cell growth. Furthermore, this compound has been shown to have a synergistic effect with other drugs such as venetoclax and ibrutinib, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have low toxicity and good tolerability in preclinical studies. In addition, this compound has been found to have good brain penetration, which makes it a potential candidate for the treatment of central nervous system (CNS) malignancies.

实验室实验的优点和局限性

One of the advantages of tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate is its specificity towards BTK, which reduces off-target effects and toxicity. However, one limitation of this compound is its poor solubility, which can affect its efficacy and bioavailability. Furthermore, this compound has only been studied in preclinical models, and its efficacy and safety in humans are yet to be determined.

未来方向

There are several future directions for the study of tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate. One potential direction is to investigate its efficacy in combination with other drugs for the treatment of various cancers. Another direction is to study its potential for the treatment of CNS malignancies. Furthermore, the development of more efficient synthesis methods and formulations can improve its efficacy and bioavailability. Overall, the study of this compound has the potential to provide new insights into the treatment of cancer and improve patient outcomes.

科学研究应用

Tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate has been studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as an inhibitor of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling. This compound has been found to be effective in inhibiting the growth of various cancer cell lines, including mantle cell lymphoma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma.

属性

IUPAC Name

tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-12-8-6-11(7-9-12)18-14-13(20(22)23)5-4-10-17-14/h4-5,10-12H,6-9H2,1-3H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSASRJFSOBYKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121189
Record name Carbamic acid, N-[trans-4-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289386-01-1
Record name Carbamic acid, N-[trans-4-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask charged with toluene (37.3 mL) were added trans-N-boc-1,4-cyclohexanediamine (2.00 g, 9.33 mmol), potassium carbonate (1.290 g, 9.33 mmol) and 2-fluoro-3-nitropyridine (commercially available from Matrix Scientific, Columbia, S.C.) (1.326 mL, 9.33 mmol). The resulting bright yellow solution was heated overnight at 120° C. leading to conversion to the desired product as the primary species along with a more polar impurity according to LC-MS. The mixture was diluted with water, transferred to a separatory funnel and extracted with EtOAc (2×). The combined organic layers were dried with Na2SO4, filtered, and dried under reduced pressure providing a bright yellow solid which was triturated with DCM providing tert-butyl ((1r,4r)-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate (1.51 g, 4.49 mmol, 48.1% yield) as a bright yellow solid. 1H NMR (400 MHz, DMSO-d6) δ=8.49 (dd, J=1.8, 4.5 Hz, 1H), 8.41 (dd, J=1.8, 8.4 Hz, 1H), 8.06 (d, J=7.7 Hz, 1H), 6.79-6.69 (m, 2H), 4.13-4.00 (m, J=3.9, 7.4, 7.4, 11.3 Hz, 1H), 3.29-3.20 (m, 1H), 2.01-1.92 (m, 2H), 1.82 (d, J=10.6 Hz, 2H), 1.55-1.41 (m, 2H), 1.38 (s, 9H), 1.35-1.21 (m, 2H). m/z (ESI) 281.2 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。